molecular formula C8H9BrN2O2 B13088047 (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid

Cat. No.: B13088047
M. Wt: 245.07 g/mol
InChI Key: JBBBFGWNCKSSFD-ZETCQYMHSA-N
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Description

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a brominated pyridine ring attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by coupling with an amino acid precursor. One common method involves the use of 5-bromopyridine-3-boronic acid as a starting material, which undergoes a Suzuki-Miyaura coupling reaction with an appropriate amino acid derivative . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The brominated pyridine ring can be oxidized to form different functional groups.

    Reduction: The compound can be reduced to remove the bromine atom, yielding a pyridine derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiourea can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amino acid backbone can form hydrogen bonds with other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromopyridine: This compound lacks the amino acid backbone but shares the brominated pyridine ring.

    3-bromo-2-aminopyridine: Similar to 2-amino-5-bromopyridine but with a different substitution pattern on the pyridine ring.

    5-bromo-2-pyridinamine:

Uniqueness

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid is unique due to its combination of a brominated pyridine ring and an amino acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(2S)-2-amino-3-(5-bromopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1

InChI Key

JBBBFGWNCKSSFD-ZETCQYMHSA-N

Isomeric SMILES

C1=C(C=NC=C1Br)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(C=NC=C1Br)CC(C(=O)O)N

Origin of Product

United States

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